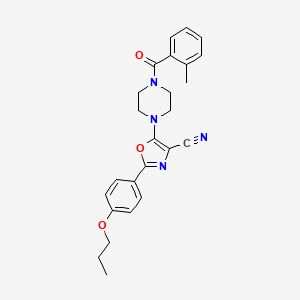

![molecular formula C16H21N5O4 B2951847 Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate CAS No. 2108756-00-7](/img/structure/B2951847.png)

Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

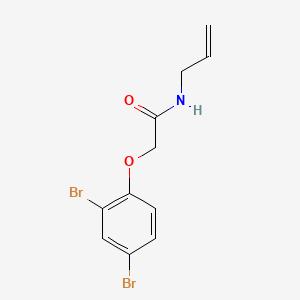

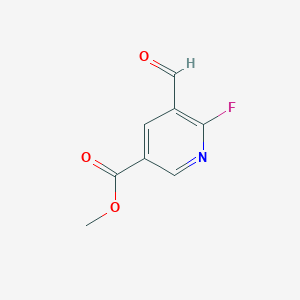

Description

This compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . It has a molecular formula of C16H20N4O4 and a molecular weight of 332.35 . It is an important derivative of a corresponding biheteroaromatic system due to its role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves a sequential structural modification of the pyrazolopyrazinone fragment. The key step is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones. This task is challenging due to the combination of pyrazine and pyrazole nuclei in these structures, with the latter exhibiting a more pronounced nucleophilic center . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is an important biheteroaromatic system . The compound contains functional groups at positions 6 and 7, which have received limited attention so far, thereby restricting its medical and biological potential .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Physical And Chemical Properties Analysis

The IR spectrum of this compound shows peaks at 1677 cm-1 (C=O) and 3328 cm-1 (NH) . The 1H NMR spectrum shows peaks at various chemical shifts .Scientific Research Applications

Solar Cell Technology

Compounds with similar structures have been explored for their potential in improving perovskite solar cells. These cells are a promising area of research due to their high conversion efficiency and the possibility of embedding them with materials like Au nanospheres to enhance performance .

Organic Synthesis

The related pyrazolopyrimidine derivatives have been synthesized for various organic chemistry applications, including the development of new pharmaceuticals and materials with unique properties .

Pharmacological Research

Similar compounds have been evaluated for their pharmacological properties, which include potential therapeutic effects. The synthesis of these compounds often involves multi-step reactions that yield products with medicinal value .

Molecular Structure Analysis

Research has been conducted on the crystal and molecular structures of related compounds, which is crucial for understanding their chemical behavior and interactions. This information can be used to design new drugs and materials .

Mechanism of Action

Target of Action

Similar compounds have been extensively studied in the biomedical field, leading to the discovery ofvasopressin 1 b,j,k and fibrinogen 2, 3 receptor antagonists, selective positive allosteric glutamate receptors GluN2A 4 and mGluR5 5 modulators, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various physiological processes and disease states.

Mode of Action

It is known that the compound undergoescarbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution to yield methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis . This transformation could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Similar compounds have been proposed for the treatment oflysosomal and neurodegenerative, as well as cardiovascular diseases . This suggests that the compound may influence pathways related to these conditions.

Pharmacokinetics

The molecular weight of the compound is221.21 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the potential targets and disease states mentioned above, it can be inferred that the compound may have a range of effects, including modulation of receptor activity, inhibition of enzymatic activity, and potential therapeutic effects in various disease states .

properties

IUPAC Name |

ethyl 4-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-3-25-16(24)20-6-4-11(5-7-20)18-14(22)12-8-13-15(23)17-10(2)9-21(13)19-12/h8-9,11H,3-7H2,1-2H3,(H,17,23)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLJSAODIFCPIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2951771.png)

![N-(4-butylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951774.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-chlorophenethyl)azetidine-3-carboxamide](/img/structure/B2951775.png)

![3-(4-{3-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenoxy}-phenylcarbamoyl)-acrylic acid](/img/structure/B2951778.png)

![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2951784.png)